molecular formula C16H22N2O3S B253815 2-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No. B253815
M. Wt: 322.4 g/mol
InChI Key: QXXQCCBDTAHNJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound, also known as CP-690,550, belongs to the class of Janus kinase inhibitors, which are used to treat autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

2-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential applications in treating various autoimmune diseases. It has been shown to be effective in reducing inflammation and preventing tissue damage in animal models of rheumatoid arthritis and multiple sclerosis. In addition, this compound has been shown to have potential applications in treating certain types of cancers, such as lymphoma and leukemia.

Mechanism of Action

2-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the immune response. By blocking the activity of these enzymes, this compound reduces the production of cytokines, which are signaling molecules that promote inflammation. This, in turn, reduces inflammation and prevents tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of various cytokines, including interleukin-6 and tumor necrosis factor-alpha. In addition, this compound has been shown to reduce the activity of T cells, which play a key role in the immune response. These effects contribute to the anti-inflammatory and immunosuppressive properties of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide is its specificity for Janus kinases, which makes it a useful tool for studying the role of these enzymes in various biological processes. In addition, this compound has been shown to be effective in a wide range of animal models of autoimmune diseases, making it a promising candidate for further research.
One limitation of this compound is its potential for off-target effects. While the compound is highly specific for Janus kinases, it may still interact with other enzymes or proteins in the body, leading to unintended effects. In addition, the long-term effects of this compound are not well understood, and further research is needed to fully evaluate its safety and efficacy.

Future Directions

There are a number of future directions for research on 2-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide. One area of interest is the potential for combination therapy with other drugs, such as biologics or other small molecule inhibitors. In addition, further research is needed to fully understand the long-term effects of this compound and its potential for use in treating other autoimmune diseases. Finally, studies are needed to explore the potential of this compound in treating various types of cancers, particularly those that involve dysregulated immune responses.

Synthesis Methods

2-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide is synthesized through a multi-step process starting with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. The resulting compound is then reacted with 2-(cyclopentylamino)-2-oxoethyl mercaptan to form the desired product.

properties

Molecular Formula

C16H22N2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

N-cyclopentyl-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylacetamide

InChI

InChI=1S/C16H22N2O3S/c1-21-14-8-6-13(7-9-14)18-16(20)11-22-10-15(19)17-12-4-2-3-5-12/h6-9,12H,2-5,10-11H2,1H3,(H,17,19)(H,18,20)

InChI Key

QXXQCCBDTAHNJJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CSCC(=O)NC2CCCC2

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSCC(=O)NC2CCCC2

Origin of Product

United States

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